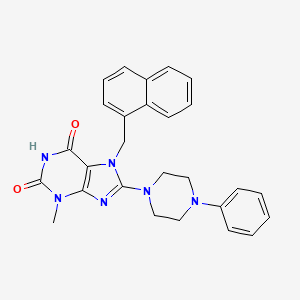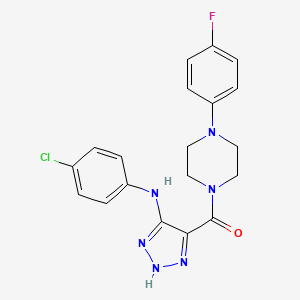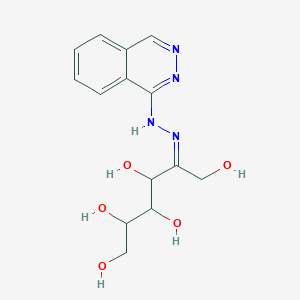
tridec-5-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridec-5-en-3-one: is an organic compound with the molecular formula C13H24O It is a ketone with a double bond located at the fifth carbon atom in a thirteen-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridec-5-en-3-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of tridec-5-en-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the hydroformylation of 1-dodecene followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes . These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Tridec-5-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form using strong oxidizing agents like .
Reduction: Reduction of this compound using or yields .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as to form various alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Tridec-5-en-3-oic acid
Reduction: Tridec-5-en-3-ol
Substitution: Various alcohols depending on the Grignard reagent used
Wissenschaftliche Forschungsanwendungen
Tridec-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tridec-5-en-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various derivatives with different biological activities. The specific pathways and molecular targets depend on the context of its use in research or industry .
Vergleich Mit ähnlichen Verbindungen
1-Tridecene: An alkene with a similar carbon chain length but without the ketone functional group.
Tridecane: A saturated hydrocarbon with the same carbon chain length but lacking both the double bond and the ketone group.
Tridec-5-en-3-ol: The alcohol counterpart of tridec-5-en-3-one.
Uniqueness: this compound is unique due to the presence of both a double bond and a ketone functional group in its structure. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
1564141-47-4 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
tridec-5-en-3-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h10-11H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
VZVCJGQVOYLQCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CCC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14107777.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107785.png)

![1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14107793.png)
![9-benzyl-3-(2-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107804.png)
![1-(3-Bromophenyl)-7-chloro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107806.png)
![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107842.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,14bS)-14b-formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B14107845.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B14107851.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107853.png)
![2-[3-(3,3-Dimethyl-1-pentylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-pentylindole;iodide](/img/structure/B14107864.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B14107865.png)
